gamma-Secretase Modulators

Vue d'ensemble

Description

Les modulateurs de la gamma-sécrétase sont une classe de composés qui ont suscité un intérêt considérable dans le domaine de la recherche sur la maladie d'Alzheimer. Ces composés sont conçus pour moduler l'activité de la gamma-sécrétase, un complexe de protéases aspartyl intramembranaires responsable du clivage de la protéine précurseur amyloïde, conduisant à la production de peptides bêta-amyloïdes. L'accumulation de peptides bêta-amyloïdes est une caractéristique de la maladie d'Alzheimer, et les modulateurs de la gamma-sécrétase visent à réduire la production des formes les plus toxiques de ces peptides .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse des modulateurs de la gamma-sécrétase implique plusieurs étapes, notamment la formation d'intermédiaires clés et les réactions de couplage finales. Les voies de synthèse spécifiques peuvent varier en fonction de la structure du modulateur. Les étapes courantes comprennent :

- Formation de la structure centrale par des réactions de cyclisation.

- Introduction de groupes fonctionnels par des réactions de substitution.

- Réactions de couplage finales pour attacher des chaînes latérales spécifiques.

Méthodes de production industrielle : La production industrielle de modulateurs de la gamma-sécrétase implique généralement une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour assurer un rendement et une pureté élevés. Cela comprend :

- L'utilisation de réacteurs haute pression pour les réactions de cyclisation.

- Réacteurs à flux continu pour les réactions de substitution.

- Des étapes de purification telles que la cristallisation et la chromatographie pour isoler le produit final .

Analyse Des Réactions Chimiques

Structural Determinants of GSM Activity

Four key molecular descriptors govern GSM potency according to computational modeling of 60 diverse compounds (GSL60 dataset) :

-

Hydrogen-bond acceptor count (contribution weight: 0.9)

-

Topological polar surface area (1.4)

-

Dehydration energy (0.6)

-

Binding free energy to γ-secretase (2.2)

Neural network models revealed these parameters optimize interactions with γ-secretase’s semiopen conformation, stabilizing APP-C99 binding to enhance trimming into shorter Aβ peptides . For example:

-

Ibuprofen (NSAID-class GSM) reduces Aβ42 by 50% at 100 μM via hydrophobic interactions and hydrogen bonding .

-

E2012 (imidazole-class GSM) achieves nanomolar EC50 values by forming π-π stacking with presenilin-1 (PS1) .

Class-Specific Binding Mechanisms

GSMs fall into three structural classes with distinct binding modes:

Cryo-EM studies confirm imidazole GSMs (e.g., E2012) bind PS1’s extracellular domain, while carboxylic acid GSMs occupy a separate allosteric site . NSAIDs interact with APP-C99, altering substrate positioning .

Aβ Peptide Modulation Profiles

GSMs shift γ-secretase cleavage sites without inhibiting total Aβ production :

| GSM Class | Aβ42 Reduction | Aβ38 Increase | Aβ37 Increase | EC50 Range |

|---|---|---|---|---|

| NSAID-derived | 30–60% | 2–3 fold | 1.5–2 fold | 10–250 μM |

| Imidazole-based | 70–90% | 4–5 fold | 3–4 fold | 6–50 nM |

| Carboxylic acid | 50–80% | 3–4 fold | 2–3 fold | 100–500 nM |

Second-generation imidazole GSMs show superior potency due to stronger binding to PS1’s hydrophobic pockets . For instance, BMS-932481 reduces Aβ42 by 85% at 30 nM in transgenic mice .

FIST Mechanism: Fit, Stay, Trim

The FIST model explains GSM action through conformational stabilization :

-

Fit : GSMs bind γ-secretase’s semiopen state, increasing affinity for APP-C99.

-

Stay : Prolonged substrate retention (≥2 min vs. <30 sec in open state) enables sequential proteolysis.

-

Trim : Additional cleavages convert Aβ42→Aβ38→Aβ37, reducing amyloidogenicity .

This mechanism aligns with MD simulations showing FAMILIAR AD-linked PSEN1 mutations destabilize the semiopen state, impairing trimming .

Synergistic Effects and Clinical Implications

-

Dual GSM combinations (e.g., NSAID + imidazole) enhance Aβ42 reduction synergistically (up to 95%) by targeting multiple sites .

-

Phase IIa trials of RO7116289 (imidazole GSM) show 65% Aβ42 reduction in CSF with no Notch-related toxicity .

GSMs avoid adverse effects of γ-secretase inhibitors (GSIs) by preserving ε-site cleavage of Notch and other substrates . Their mechanism-specific efficacy supports ongoing development for Alzheimer’s prevention .

Applications De Recherche Scientifique

Gamma-secretase modulators have a wide range of scientific research applications, including:

Chemistry: Used as tools to study the structure and function of gamma-secretase and its role in amyloid precursor protein cleavage.

Biology: Employed in research to understand the biological pathways involved in Alzheimer’s disease and other neurodegenerative disorders.

Medicine: Investigated as potential therapeutic agents for the treatment of Alzheimer’s disease by reducing the production of toxic amyloid-beta peptides.

Industry: Utilized in the development of diagnostic assays and screening tools for Alzheimer’s disease research

Mécanisme D'action

Gamma-secretase modulators exert their effects by binding to the gamma-secretase complex and altering its activity. This modulation can lead to a shift in the cleavage pattern of amyloid precursor protein, resulting in the production of shorter, less toxic amyloid-beta peptides. The molecular targets of this compound include the catalytic subunits of the gamma-secretase complex, such as presenilin, nicastrin, and other associated proteins. The pathways involved in this modulation are linked to the amyloid cascade hypothesis, which posits that reducing the production of toxic amyloid-beta peptides can attenuate the progression of Alzheimer’s disease .

Comparaison Avec Des Composés Similaires

Les modulateurs de la gamma-sécrétase peuvent être comparés à d'autres composés ciblant la production de bêta-amyloïde, tels que les inhibiteurs de la gamma-sécrétase et les inhibiteurs de la bêta-sécrétase.

Composés similaires :

Inhibiteurs de la gamma-sécrétase : Ces composés bloquent l'activité de la gamma-sécrétase, empêchant le clivage de la protéine précurseur amyloïde et la production de peptides bêta-amyloïdes. Ils peuvent également affecter le clivage d'autres substrats, entraînant des effets secondaires potentiels.

Inhibiteurs de la bêta-sécrétase : Ces composés inhibent l'activité de la bêta-sécrétase, une autre enzyme impliquée dans le clivage de la protéine précurseur amyloïde. Ils réduisent la production de peptides bêta-amyloïdes mais peuvent également avoir des effets hors cible.

Unicité des modulateurs de la gamma-sécrétase : Les modulateurs de la gamma-sécrétase sont uniques en ce qu'ils modulent sélectivement l'activité de la gamma-sécrétase sans l'inhiber complètement. Cette modulation sélective permet de réduire les peptides bêta-amyloïdes toxiques tout en préservant le clivage d'autres substrats essentiels, réduisant potentiellement le risque d'effets secondaires .

Activité Biologique

Gamma-secretase modulators (GSMs) represent a promising therapeutic avenue for the treatment of Alzheimer's disease (AD) and other conditions associated with amyloid-beta (Aβ) peptide accumulation. Unlike gamma-secretase inhibitors (GSIs), which completely block the activity of the gamma-secretase complex, GSMs modulate its function, leading to a preferential reduction in the production of the pathogenic Aβ42 peptide while preserving the cleavage of other important substrates such as Notch. This nuanced approach aims to mitigate the side effects commonly associated with GSIs, particularly cognitive decline due to disrupted Notch signaling.

GSMs function by allosterically modulating gamma-secretase activity. They selectively alter the cleavage patterns of amyloid precursor protein (APP), shifting the production from Aβ42 to shorter, less toxic forms such as Aβ38 and Aβ37. This modulation is crucial because Aβ42 is known to aggregate and form plaques, a hallmark of AD pathology.

Key Mechanisms:

- Selective Reduction of Aβ42 : GSMs decrease Aβ42 levels while increasing Aβ37 and Aβ38, which are less aggregative and potentially neuroprotective.

- Preservation of Notch Signaling : By not inhibiting all gamma-secretase activity, GSMs maintain Notch processing, which is vital for various cellular functions including cell differentiation and survival.

Case Studies and Research Findings

- Clinical Trials :

- Preclinical Studies :

- Impact on Neuroinflammation :

Comparative Efficacy of GSMs

The following table summarizes the comparative efficacy of various GSMs based on recent research findings:

| Compound | Aβ42 Reduction (%) | Aβ38 Increase (%) | Notch Activity | Clinical Status |

|---|---|---|---|---|

| BPN-15606 | 50% | 30% | Preserved | Phase II |

| GSM-15606 | 40% | 25% | Preserved | Preclinical |

| LY-450139 (GSI) | 0% | 0% | Inhibited | Clinical trials halted |

| BMS-708163 (GSI) | 0% | 0% | Inhibited | Clinical trials halted |

Implications for Alzheimer's Disease Treatment

The modulation of gamma-secretase activity through GSMs offers a pathway to address the amyloid hypothesis in AD without the adverse effects seen with GSIs. By selectively lowering the levels of harmful peptides while maintaining normal cellular signaling pathways, GSMs could provide a more balanced therapeutic approach.

Propriétés

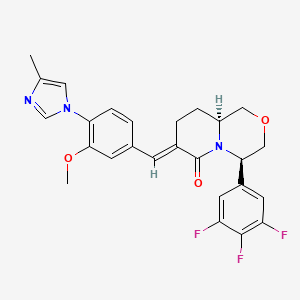

IUPAC Name |

(4R,7E,9aS)-7-[[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]methylidene]-4-(3,4,5-trifluorophenyl)-1,3,4,8,9,9a-hexahydropyrido[2,1-c][1,4]oxazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24F3N3O3/c1-15-11-31(14-30-15)22-6-3-16(8-24(22)34-2)7-17-4-5-19-12-35-13-23(32(19)26(17)33)18-9-20(27)25(29)21(28)10-18/h3,6-11,14,19,23H,4-5,12-13H2,1-2H3/b17-7+/t19-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHNYOQKVZQVBLC-RTCGXNAVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C=N1)C2=C(C=C(C=C2)C=C3CCC4COCC(N4C3=O)C5=CC(=C(C(=C5)F)F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C=N1)C2=C(C=C(C=C2)/C=C/3\CC[C@H]4COC[C@H](N4C3=O)C5=CC(=C(C(=C5)F)F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24F3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90647302 | |

| Record name | (4R,7E,9aS)-7-{[3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]methylidene}-4-(3,4,5-trifluorophenyl)hexahydropyrido[2,1-c][1,4]oxazin-6(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

483.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937812-80-1 | |

| Record name | (4R,7E,9aS)-7-{[3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]methylidene}-4-(3,4,5-trifluorophenyl)hexahydropyrido[2,1-c][1,4]oxazin-6(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.